molecular formula C38H52N6O7 B601529 (3R,8S,9S,12S)-Atazanavir CAS No. 1332981-14-2

(3R,8S,9S,12S)-Atazanavir

Cat. No.: B601529
CAS No.: 1332981-14-2
M. Wt: 704.87
InChI Key:
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Description

(3R,8S,9S,12S)-Atazanavir is a stereoisomer of atazanavir, a protease inhibitor used in the treatment of HIV. This compound is characterized by its specific stereochemistry, which distinguishes it from other diastereomers of atazanavir. The molecular formula of this compound is C38H52N6O7, and it has a molecular weight of 704.8555 .

Mechanism of Action

Target of Action

Atazanavir R,S,S,S-diastereomer, like other antiretrovirals, is primarily used to treat infection of the human immunodeficiency virus (HIV) . The primary target of Atazanavir is the HIV-1 protease , an enzyme critical for the maturation of the HIV virus .

Mode of Action

Atazanavir binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This interaction results in the formation of immature, noninfectious viral particles .

Biochemical Pathways

The inhibition of the HIV-1 protease prevents the maturation of the HIV virus. The virus remains in an immature state, which is non-infectious. This means that the virus cannot infect new cells, thereby slowing down or stopping the progression of the HIV infection .

Pharmacokinetics

It is known that the absorption of atazanavir is rapid and its bioavailability is enhanced with food . It is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A and also undergoes biliary elimination . The elimination half-life of Atazanavir varies depending on whether it is administered alone or in combination with other drugs .

Result of Action

The result of Atazanavir’s action is the reduction of the viral load in the body, which helps to slow down the progression of HIV infection. By preventing the maturation of the virus, Atazanavir helps to keep the virus in check and reduces the risk of developing acquired immunodeficiency syndrome (AIDS) .

Action Environment

The action of Atazanavir R,S,S,S-diastereomer can be influenced by various environmental factors. For instance, the presence of food can enhance the absorption of Atazanavir, increasing its effectiveness . Additionally, the presence of other medications can affect the metabolism of Atazanavir, potentially leading to drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8S,9S,12S)-Atazanavir involves multiple steps, including the formation of key intermediates and the final stereoselective synthesisSpecific reagents and catalysts are used to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

(3R,8S,9S,12S)-Atazanavir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

(3R,8S,9S,12S)-Atazanavir has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Atazanavir S,S,R,S-diastereomer
  • Atazanavir R,R,S,S-diastereomer
  • Atazanavir sulfate

Uniqueness

(3R,8S,9S,12S)-Atazanavir is unique due to its specific stereochemistry, which influences its binding affinity and activity. Compared to other diastereomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-IHZBLBIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332981-14-2
Record name Atazanavir R,S,S,S-diastereomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATAZANAVIR R,S,S,S-DIASTEREOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794NZ84YFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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